molecular formula C9H15N3O2 B15323447 5-Ethyl-1-isobutyl-1h-1,2,3-triazole-4-carboxylic acid

5-Ethyl-1-isobutyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15323447
M. Wt: 197.23 g/mol
InChI Key: SCFCWFYGQSVSQB-UHFFFAOYSA-N
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Description

5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, an ethyl group, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through the reaction of hydrazine with a suitable aldehyde or ketone in the presence of a strong acid catalyst.

  • Introduction of Ethyl and Isobutyl Groups: The ethyl and isobutyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid: A simpler triazole derivative without alkyl substituents.

  • 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the isobutyl group.

  • 1-Isobutyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group.

Uniqueness: 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-ethyl-1-(2-methylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-7-8(9(13)14)10-11-12(7)5-6(2)3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

SCFCWFYGQSVSQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC(C)C)C(=O)O

Origin of Product

United States

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